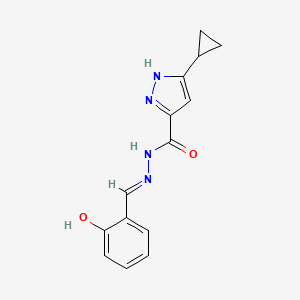
3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been reported to exhibit potential anticancer and antifungal activities by inhibiting the growth of cancer and fungal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide have been studied extensively. The compound has been reported to exhibit potential cytotoxic effects on cancer cells and potential antifungal effects on fungal cells. The compound has also been reported to exhibit potential antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages and limitations for laboratory experiments. The compound is easy to synthesize and can be obtained in high yields. However, the compound is relatively unstable and requires careful handling. The compound also requires further studies to fully understand its mechanism of action and potential applications in scientific research.
Orientations Futures
Several future directions for the study of 3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be identified. These include further studies to understand the mechanism of action of the compound, its potential applications in the development of new drugs, and its potential as a ligand for metal complexes. Further studies can also be conducted to optimize the synthesis method of the compound and to improve its stability. Additionally, studies can be conducted to evaluate the potential toxic effects of the compound on living organisms.
Conclusion:
In conclusion, 3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further studies are required to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
3-cyclopropyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research, including its use as a ligand for metal complexes, as a potential anticancer agent, and as a potential antifungal agent. The compound has also been studied for its potential application in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-4-2-1-3-10(13)8-15-18-14(20)12-7-11(16-17-12)9-5-6-9/h1-4,7-9,19H,5-6H2,(H,16,17)(H,18,20)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFDSORDHPDEZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3722849.png)
![3-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3722852.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B3722870.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
![3-bromo-N'-[2-(hydroxyimino)-1-phenylethylidene]benzohydrazide](/img/structure/B3722887.png)
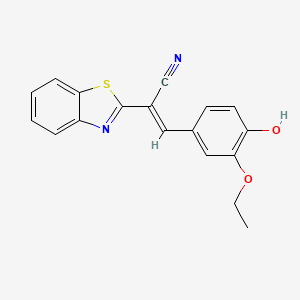
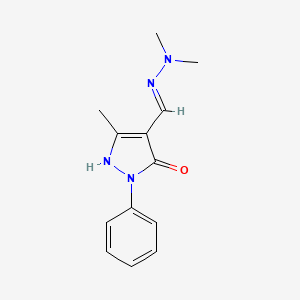
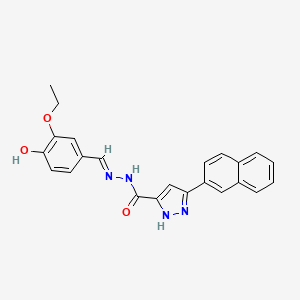
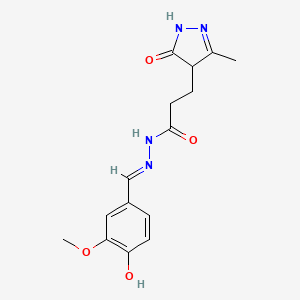
![1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B3722926.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3722927.png)
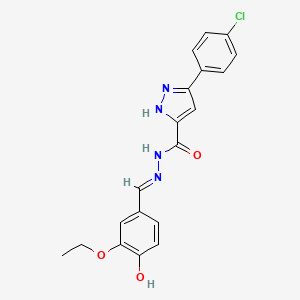
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B3722934.png)